REACTION_CXSMILES
|
[NH:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])OC1=O.O[NH:14][C:15](=[NH:17])[CH3:16].CCN(C(C)C)C(C)C>C1COCC1>[CH3:16][C:15]1[N:17]=[C:4]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[NH2:1])[O:11][N:14]=1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N1C(OC(C2=C1C=CC=C2)=O)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
ONC(C)=N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=N1)C1=C(C=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |